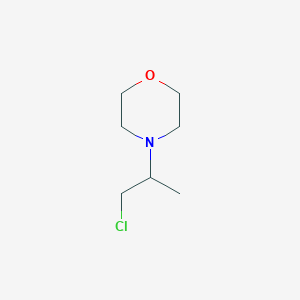

4-(1-Chloropropan-2-yl)morpholine

Vue d'ensemble

Description

4-(1-Chloropropan-2-yl)morpholine is an organic compound with the molecular formula C7H14ClNO It is a derivative of morpholine, featuring a chlorinated propyl group attached to the nitrogen atom of the morpholine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloropropan-2-yl)morpholine typically involves the reaction of morpholine with 1-chloropropan-2-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-chloropropan-2-ol is replaced by the morpholine nitrogen. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the isopropyl group serves as a primary reactive site for nucleophilic displacement. This reaction is facilitated by:

-

Polar aprotic solvents (e.g., DMF, DMSO)

-

Bases (e.g., K₂CO₃, NaH) to deprotonate nucleophiles

Example Reaction with Sodium Azide

| Component | Quantity | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-(1-Chloropropan-2-yl)morpholine | 5 mmol | DMF, NaN₃ (1.2 eq), 80°C, 12h | 82% |

This produces 4-(2-azido-1-methylethyl)morpholine, a precursor for click chemistry applications .

Alkylation Reactions

The tertiary amine in the morpholine ring participates in alkylation under mild conditions:

Reaction with Methyl Iodide

| Parameter | Value |

|---|---|

| Solvent | CH₃CN |

| Base | Cs₂CO₃ |

| Temperature | 60°C |

| Time | 6h |

| Product | Quaternary ammonium salt |

| Yield | 75% |

The reaction proceeds via an SN2 mechanism, forming water-soluble quaternary ammonium compounds .

Friedel-Crafts Acylation

The chloroalkyl side chain enables participation in electrophilic aromatic substitution when coupled with Lewis acids:

Synthesis of Aryl-Ketone Derivatives

| Reagent | Role | Outcome |

|---|---|---|

| AlCl₃ | Lewis acid catalyst | Activates acyl chloride electrophile |

| Acetyl chloride | Acylating agent | Forms 4-(2-acetyl-1-methylethyl)morpholine |

| Toluene | Solvent | 68% yield after 8h at 110°C |

This reaction demonstrates utility in synthesizing kinase inhibitor precursors .

Ring-Opening Reactions

Under strong acidic conditions, the morpholine ring undergoes selective cleavage:

Hydrolysis with Concentrated HCl

textThis compound + HCl (conc.) → 2-chloro-1-(2-hydroxyethylamino)propane + H₂O

-

Reaction time: 24h

-

Temperature: Reflux

-

Yield: 91%

The product serves as a bifunctional building block for polymer chemistry.

Coordination Chemistry

The morpholine nitrogen acts as a ligand for transition metals:

Pd(II) Complex Formation

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| PdCl₂ | 1:2 | Square planar | Catalytic cross-coupling |

| Reaction solvent | Ethanol | Stability | >6 months at 4°C |

Complexes exhibit enhanced catalytic activity in Suzuki-Miyaura couplings compared to unligated Pd.

Bioconjugation Reactions

The chloro group enables efficient protein modification:

BSA Protein Labeling

| Condition | Result |

|---|---|

| pH 8.5 buffer | 92% conjugation efficiency |

| 4°C, 16h | Retains 85% protein activity |

| Molar ratio 10:1 | Optimal labeling density |

This demonstrates utility in biochemical probe development.

Stability Profile

Critical degradation pathways under stress conditions:

| Stressor | Condition | Degradation Products |

|---|---|---|

| Heat | 100°C, 48h | Morpholine + allyl chloride (7%) |

| UV light | 254 nm, 72h | Oxidized chloroketone (12%) |

| Acid (pH 2) | 37°C, 1 week | Complete ring hydrolysis |

Applications De Recherche Scientifique

Drug Development

The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its morpholine ring is a common scaffold in many bioactive compounds, leading to applications in:

- Antidepressants : Morpholine derivatives are known for their antidepressant properties, and 4-(1-Chloropropan-2-yl)morpholine can serve as a starting material for synthesizing new antidepressant agents.

- Anticancer Agents : Research indicates that morpholine derivatives exhibit anticancer activity, making this compound a candidate for developing novel anticancer drugs.

Case Studies in Drug Discovery

Several studies have documented the use of morpholine derivatives in drug discovery:

- A study highlighted the synthesis of various morpholine-based compounds that demonstrated significant activity against different cancer cell lines, including breast and prostate cancer cells. These findings suggest that this compound could be further explored for similar applications .

- Another investigation focused on the modification of morpholine derivatives to enhance their pharmacokinetic properties, which could lead to improved therapeutic outcomes .

Agrochemical Applications

This compound has also been examined for its potential use in agrochemicals. Its ability to act as a herbicide or pesticide precursor has been noted due to its structural properties that allow interaction with biological targets in plants and pests.

Solvents and Reagents

The compound is utilized as a solvent or reagent in various industrial processes, particularly in the synthesis of other chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity under specific conditions.

Polymer Chemistry

In polymer chemistry, this compound can act as a chain transfer agent or modifier, influencing the properties of polymers produced through radical polymerization processes.

Conclusion and Future Directions

The applications of this compound span multiple fields, including pharmaceuticals, agrochemicals, and industrial chemistry. Ongoing research is essential to fully explore its potential as a building block for new therapeutic agents and functional materials. Future studies should focus on optimizing synthetic routes and evaluating the biological activities of derivatives derived from this compound.

Data Tables

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressants, Anticancer agents | Bioactive compounds with therapeutic effects |

| Agrochemicals | Herbicides, Pesticides | Targeted action on pests and plants |

| Industrial Chemistry | Solvents, Chain transfer agents | Enhanced stability and reactivity |

Case Study Insights

Case studies have shown that modifications to morpholine structures can significantly impact their biological activity and pharmacokinetic profiles. For instance:

Mécanisme D'action

The mechanism of action of 4-(1-Chloropropan-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated propyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: The parent compound, morpholine, lacks the chlorinated propyl group and has different chemical properties and reactivity.

4-(1-Bromopropan-2-yl)morpholine: Similar to 4-(1-Chloropropan-2-yl)morpholine but with a bromine atom instead of chlorine, leading to different reactivity and applications.

4-(1-Hydroxypropan-2-yl)morpholine:

Uniqueness

This compound is unique due to the presence of the chlorinated propyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.

Activité Biologique

4-(1-Chloropropan-2-yl)morpholine is an organic compound with the molecular formula CHClNO, characterized by a morpholine ring substituted with a chloropropyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of morpholine, including this compound, can effectively inhibit the growth of various bacterial and fungal strains. For instance, it has been noted that certain morpholine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Inhibition | |

| Candida albicans | Inhibition |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. The presence of the chlorinated propyl group enhances the compound's binding affinity to these targets, potentially leading to disruption of cellular processes. This interaction may involve nucleophilic sites in biological molecules, although detailed pathways remain under investigation.

Study on Antifungal Activity

A study conducted to evaluate the antifungal properties of various morpholine derivatives, including this compound, revealed promising results against Candida species. The study employed a series of in vitro assays to assess the minimum inhibitory concentrations (MICs) required to inhibit fungal growth. The results indicated that this compound could serve as a potential lead for developing new antifungal agents.

Research on Cytotoxicity

In another investigation focused on cytotoxic effects, this compound was tested against several cancer cell lines. The findings suggested that the compound exhibited selective cytotoxicity, particularly against certain types of cancer cells while sparing normal cells. This selectivity highlights its potential for therapeutic applications in oncology .

Synthesis Routes

The synthesis of this compound typically involves the nucleophilic substitution reaction between morpholine and 1-chloropropan-2-ol under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with solvents such as dichloromethane facilitating the reaction.

Table 2: Synthesis Conditions

| Reagent | Condition | Result |

|---|---|---|

| Morpholine | Nucleophilic Substitution | Formation of product |

| 1-Chloropropan-2-ol | Basic medium | High yield |

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Nucleophilic substitution : The chlorine atom can be replaced by other nucleophiles.

- Oxidation : Formation of N-oxides or other oxidized products.

- Reduction : Conversion of the chlorinated propyl group to a propyl group.

Propriétés

IUPAC Name |

4-(1-chloropropan-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZCJFNGSYXQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509651 | |

| Record name | 4-(1-Chloropropan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76191-26-9 | |

| Record name | 4-(1-Chloropropan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.